1-(5-Bromopyrimidin-4-yl)ethanamine
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Overview
Description
1-(5-Bromopyrimidin-4-yl)ethanamine is an organic compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, which is further connected to an ethanamine group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of piperidine carboxylic acids as initiation materials, followed by a series of reactions such as over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection . Another approach involves electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization and palladium-catalyzed Sonogashira cross-coupling reactions .
Industrial Production Methods: Industrial production of 1-(5-Bromopyrimidin-4-yl)ethanamine often employs large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Oxidation Reactions: Common oxidizing agents include oxone and sodium hypochlorite.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrimidine derivatives can be formed.
Coupling Products: Products such as 4-aryl-5-alkynylpyrimidines are obtained from Sonogashira coupling.
Scientific Research Applications
1-(5-Bromopyrimidin-4-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects. Detailed studies on its binding affinity and interaction mechanisms are ongoing .
Comparison with Similar Compounds
5-Bromopyrimidine: Shares the bromopyrimidine core but lacks the ethanamine group.
4-Bromo-5-hexylpyrimidine: Another bromopyrimidine derivative with a hexyl group instead of ethanamine.
Uniqueness: 1-(5-Bromopyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethanamine group enhances its solubility and interaction with biological targets, making it a valuable compound in research and development.
Properties
CAS No. |
1260880-94-1 |
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Molecular Formula |
C6H8BrN3 |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C6H8BrN3/c1-4(8)6-5(7)2-9-3-10-6/h2-4H,8H2,1H3 |
InChI Key |
SCZCMWKKQVFHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NC=C1Br)N |
Origin of Product |
United States |
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